molecular formula C11H10O4 B12672786 Phellodenol A CAS No. 612086-85-8

Phellodenol A

Cat. No.: B12672786
CAS No.: 612086-85-8
M. Wt: 206.19 g/mol
InChI Key: UNMQLUGEYMJJSH-UHFFFAOYSA-N
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Description

Phellodenol A is a coumarin derivative primarily isolated from Phellodendron species, including Phellodendron amurense var. wilsonii and Phellodendron chinense . It exists as a white crystalline powder or needle-like structure with a melting point of 179–180°C . Structurally, it is identified as a 4',5'-dihydropsoralen hydrate, a subclass of coumarins characterized by fused benzene and α-pyrone rings with hydroxyl and alkyl substituents . Pharmacologically, this compound exhibits moderate antitubercular activity (MIC: 60 µg/mL) against Mycobacterium tuberculosis H37Rv, though it is less potent than related coumarins like scopoletin and umbelliferone .

Properties

CAS No.

612086-85-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-hydroxy-6-(2-hydroxyethyl)chromen-2-one

InChI

InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2

InChI Key

UNMQLUGEYMJJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phellodenol A involves the use of specific starting materials and reagents to achieve the desired coumarin structure. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation reactions . The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the formation of the coumarin ring.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Phellodendron amurense var. wilsonii . This process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Alternatively, large-scale synthesis using optimized reaction conditions and catalysts can be employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Phellodenol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities to this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

    Chemistry: Phellodenol A serves as a valuable intermediate in the synthesis of other coumarin derivatives with enhanced biological activities.

    Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phellodenol A involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:

    Enzyme Inhibition: this compound can inhibit enzymes like reverse transcriptase and integrase, which are crucial for viral replication.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.

    Antioxidant Activity: this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phellodenol Derivatives (B, C, D, E)

Phellodenol A belongs to a group of structurally related coumarins isolated from Phellodendron species. Key differences include:

  • Phellodenol B: White powder; melting point 159–160°C .
  • Phellodenol C: Molecular formula C₁₄H₁₄O₄; melting point 177–178°C . Features a prenyl side chain at position 6, distinguishing it from this compound .
  • Phellodenol E: Colorless powder; melting point 166–167°C . Co-occurs with this compound in Phellodendron amurense leaves but lacks reported bioactivity .

Table 1: Structural and Physical Properties of Phellodenol Derivatives

Compound Molecular Formula Melting Point (°C) Source Key Structural Features
This compound Not explicitly reported 179–180 P. amurense, P. chinense 4',5'-Dihydropsoralen hydrate
Phellodenol C C₁₄H₁₄O₄ 177–178 P. wilsonii 7-hydroxy-6-prenyl coumarin
Phellodenol E Not reported 166–167 P. amurense Uncharacterized side chain(s)

Common Coumarins with Shared Bioactivity

Umbelliferone (7-Hydroxycoumarin)
  • Structure : Simplest coumarin with a hydroxyl group at position 7 .
  • Activity: Antitubercular MIC: 58.3 µg/mL ; higher potency than this compound due to unsubstituted structure enhancing membrane permeability.
  • Source : Ubiquitous in Apiaceae family plants .
Scopoletin
  • Structure : 7-Hydroxy-6-methoxycoumarin .
  • Activity: MIC: 42 µg/mL against M. tuberculosis ; methoxy group may enhance target binding compared to this compound.
  • Source : Fatoua pilosa, P. amurense .

Table 2: Pharmacological Comparison with Bioactive Coumarins

Compound Antitubercular MIC (µg/mL) Key Functional Groups Source
This compound 60 Dihydropsoralen core Phellodendron spp.
Umbelliferone 58.3 7-Hydroxy Apiaceae, Moraceae
Scopoletin 42 7-Hydroxy-6-methoxy Fatoua pilosa

Analytical and Pharmacokinetic Considerations

Detection and Quantification

  • LC-QqQ-MS: this compound and its glycosides (e.g., Phellodenol H O-hexoside) are quantified using liquid chromatography coupled with triple quadrupole mass spectrometry, with retention times and fragmentation patterns distinct from umbelliferone and scopoletin .
  • UV Spectra : Consistent with coumarin chromophores (λmax ~300–350 nm) but varies with substituents .

Structural-Activity Relationships (SAR)

  • Hydroxylation: 7-Hydroxy coumarins (umbelliferone, scopoletin) show enhanced antitubercular activity over this compound, suggesting free hydroxyl groups improve target interaction .
  • Alkyl Side Chains: this compound’s dihydropsoralen structure may reduce bioavailability compared to simpler coumarins due to increased hydrophobicity .

Q & A

Basic: What experimental frameworks are recommended for designing initial bioactivity studies on Phellodenol A?

Answer:
Use the PICOT framework to structure bioactivity studies:

  • Population: Target cell lines or biological systems (e.g., cancer cell lines, microbial strains).
  • Intervention: this compound dosage ranges, solvent systems, and exposure times.
  • Comparison: Positive/negative controls (e.g., established drugs or solvent-only treatments).
  • Outcome: Quantifiable endpoints (e.g., IC50, inhibition zones, apoptosis markers).
  • Time frame: Duration of exposure and post-treatment observation periods.

This framework ensures clarity and reproducibility, aligning with guidelines for hypothesis-driven research .

Basic: How should researchers address variability in this compound isolation yields from natural sources?

Answer:
Optimize isolation protocols using:

  • Chromatographic techniques: Compare HPLC vs. TLC for purity assessment .
  • Solvent systems: Test polar/non-polar solvent combinations (e.g., ethanol-hexane vs. methanol-dichloromethane).
  • Quantitative validation: Use mass spectrometry and NMR to confirm compound identity and quantify yields .

Document all parameters (temperature, extraction time, solvent ratios) to identify critical variables affecting yield.

Advanced: How can contradictions in reported cytotoxicity data for this compound across studies be systematically analyzed?

Answer:
Apply data contradiction analysis :

Compare experimental conditions: Tabulate variables such as:

VariableStudy AStudy BStudy C
Cell lineMCF-7HeLaA549
Assay typeMTTSRBATP-Lite
SolventDMSOEthanolPBS

Statistical re-evaluation: Use ANOVA or t-tests to assess if discrepancies arise from methodological differences (e.g., solvent interference with assays) .

Meta-analysis: Pool raw data (if accessible) to evaluate effect sizes across studies .

Advanced: What strategies ensure ethical and novel mechanistic studies of this compound?

Answer:
Use the FINER criteria to evaluate research questions:

  • Feasible: Ensure access to validated assays (e.g., CRISPR screening for target identification).
  • Interesting: Focus on understudied pathways (e.g., autophagy modulation vs. apoptosis).
  • Novel: Compare this compound’s mechanisms to structurally similar compounds.
  • Ethical: Obtain institutional approval for animal/human cell line use .
  • Relevant: Align with global health priorities (e.g., antimicrobial resistance, oncotherapy).

For rigor, integrate multi-omics approaches (proteomics, transcriptomics) to map mechanistic networks .

Basic: What are the best practices for validating this compound’s structural integrity in synthetic replicates?

Answer:

  • Spectroscopic validation: Cross-reference NMR (¹H, ¹³C), IR, and HRMS data with published spectra.
  • Crystallography: Resolve X-ray structures to confirm stereochemistry .
  • Batch consistency: Replicate synthesis ≥3 times and document purity thresholds (e.g., ≥95% by HPLC) .

Advanced: How can researchers optimize in vivo bioavailability studies for this compound?

Answer:
Design using the PEO framework :

  • Population: Animal models (e.g., murine pharmacokinetic studies).
  • Exposure: Administer via oral, intravenous, or intraperitoneal routes with controlled dosages.
  • Outcome: Measure plasma half-life, tissue distribution, and metabolite profiling via LC-MS.

Include positive controls (e.g., bioavailability-enhanced analogs) and adjust formulations (nanoparticles, liposomes) to improve solubility .

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